molecular formula C7H10N4OS B2568634 5-(pyrrolidine-1-carbonyl)-1,3,4-thiadiazol-2-amine CAS No. 1517946-82-5

5-(pyrrolidine-1-carbonyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2568634
CAS No.: 1517946-82-5
M. Wt: 198.24
InChI Key: QKBSBVOFJCRAOR-UHFFFAOYSA-N
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Description

5-(Pyrrolidine-1-carbonyl)-1,3,4-thiadiazol-2-amine (CAS Registry Number: 116374-00-6 ) is a heterocyclic compound with the molecular formula C7H10N4OS and a molecular weight of 198.25 g/mol . This compound features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its high aromaticity, in vivo stability, and low toxicity in higher vertebrates . The 2-amino group on the thiadiazole ring provides a versatile handle for further chemical derivatization, making this compound a valuable building block for synthesizing more complex molecules for research . The pyrrolidine-1-carbonyl substituent adds complexity and can influence the compound's physicochemical properties. The 1,3,4-thiadiazole ring is a known bioisostere for pyrimidine and pyridazine rings, meaning that incorporating it into molecular structures can enhance properties like lipophilicity, oral absorption, and cell permeability, which are critical in drug discovery . As part of the 2-amino-1,3,4-thiadiazole class of compounds, this reagent serves as a key intermediate in the synthesis of heterocyclic ensembles with potential biological activities . It is intended for use as a research chemical in the discovery and development of new pharmacologically active compounds. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can refer to the IR spectrum available from the National Institute of Standards and Technology (NIST) for identification and characterization purposes .

Properties

IUPAC Name

(5-amino-1,3,4-thiadiazol-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4OS/c8-7-10-9-5(13-7)6(12)11-3-1-2-4-11/h1-4H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBSBVOFJCRAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517946-82-5
Record name 5-(pyrrolidine-1-carbonyl)-1,3,4-thiadiazol-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrrolidine-1-carbonyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrolidine-1-carbonyl chloride with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(pyrrolidine-1-carbonyl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine group, facilitating nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticonvulsant Activity

The 1,3,4-thiadiazole moiety is known for its anticonvulsant properties. Research has demonstrated that derivatives of this scaffold exhibit significant efficacy against seizures.

  • Mechanism of Action : The anticonvulsant activity is believed to stem from the modulation of GABAergic and voltage-gated ion channels. Studies have shown that certain derivatives can provide protection in various seizure models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For instance, a compound synthesized from the thiadiazole scaffold displayed an LD50 value significantly lower than that of traditional anticonvulsants like valproic acid, indicating a higher potency .
  • Case Studies : In a study by Malygin et al., compounds derived from 1,3,4-thiadiazole were tested for their anticonvulsant properties using animal models. The results indicated that specific derivatives offered substantial protection against induced seizures with minimal toxicity . Another study highlighted the effectiveness of a pyrrolidine-substituted thiadiazole compound which showed promising results in reducing seizure frequency and severity .

Antimicrobial Properties

The antimicrobial potential of 5-(pyrrolidine-1-carbonyl)-1,3,4-thiadiazol-2-amine has also been investigated extensively.

  • Activity Against Bacteria : Various studies have reported that thiadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with the 1,3,4-thiadiazole structure were found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Case Studies : A review on antimicrobial agents noted that derivatives containing the 2-amino-1,3,4-thiadiazole moiety showed considerable antibacterial effects and were recommended for further development as potential therapeutic agents . Additionally, novel compounds synthesized through microwave-assisted methods displayed enhanced yields and antimicrobial efficacy .

Antiviral Applications

Recent studies have explored the potential of thiadiazole derivatives in antiviral therapies.

  • Targeting SARS-CoV-2 : A notable application is the inhibition of the 3C-like protease (3CLpro) of SARS-CoV-2. Compounds featuring thiadiazole structures demonstrated potent inhibitory effects at submicromolar levels. These compounds were shown to covalently bind to the catalytic cysteine residue within the protease's active site, effectively blocking viral replication .
  • Case Studies : In a study focused on drug discovery for COVID-19 treatment, several thiadiazole analogs were identified as promising candidates due to their ability to inhibit viral proteases. The mechanism involved covalent modification of key residues in the enzyme, suggesting a novel approach for antiviral drug design .

Summary Table of Applications

Application Area Activity Key Findings
AnticonvulsantHigh efficacy against seizuresPotent compounds showed lower LD50 than valproic acid .
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaMIC values comparable to antibiotics; strong activity against S. aureus and E. coli .
AntiviralInhibition of SARS-CoV-2 proteaseCovalent binding mechanism identified; effective at submicromolar concentrations .

Mechanism of Action

The mechanism of action of 5-(pyrrolidine-1-carbonyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and physicochemical properties of 5-(pyrrolidine-1-carbonyl)-1,3,4-thiadiazol-2-amine can be inferred through comparison with structurally related compounds (Table 1). Key analogs include:

Compound Name Substituent at Position 5 Biological Activity Key Findings Reference
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine 4-Chlorophenyl Anticancer Exhibited GI₅₀ values of 32.7–55.3 µM against breast, leukemia, and prostate cancer cell lines.
5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine Pyridin-3-yl Anti-SARS-CoV-2 Demonstrated hydrogen bonding with Cys44 and His164 residues in molecular docking studies.
5-[2-(Pyrrolidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine 2-(Pyrrolidin-1-yl)ethyl N/A Structural similarity to the target compound; potential for improved membrane permeability.
5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine 4-Methoxyphenyl Antifungal Showed activity comparable to fluconazole against Candida species.
5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine Trifluoromethyl Synthetic Intermediate High-yield synthesis (72–94%) via organocatalytic trifluoromethylation.

Key Comparisons

Bioactivity: Anticancer Activity: The 4-chlorophenyl analog (GI₅₀ = 32.7 µM) outperformed fluorouracil in cytotoxicity assays, likely due to enhanced hydrophobic interactions with cancer cell targets . Antifungal Activity: The 4-methoxyphenyl derivative demonstrated efficacy against fungal pathogens, suggesting that electron-donating groups enhance antifungal properties .

Synthetic Methods: Ultrasound-assisted synthesis improved reaction efficiency for 5-(benzylthio) derivatives (yields >80%) compared to conventional heating . The trifluoromethyl-substituted analog was synthesized using chiral organocatalysts, highlighting the role of catalysis in functionalizing the thiadiazole core .

The carbonyl group in the target compound may further stabilize interactions through hydrogen bonding. Aryl-substituted derivatives (e.g., 4-chlorophenyl) rely on π-π stacking and hydrophobic interactions, whereas heteroaromatic substituents (e.g., pyridinyl) enable polar interactions .

Physicochemical Properties :

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for pharmacokinetics .
  • Pyrrolidine derivatives are more basic (pKa ~10–11) compared to aromatic analogs, influencing solubility and bioavailability .

Biological Activity

5-(Pyrrolidine-1-carbonyl)-1,3,4-thiadiazol-2-amine, identified by its CAS number 1517946-82-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse scientific literature.

Chemical Structure and Properties

This compound belongs to the class of thiadiazole derivatives. Thiadiazoles are characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the pyrrolidine moiety enhances its biological profile through increased solubility and bioavailability.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds within this class can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antiviral Properties

Thiadiazole derivatives have also shown promise as antiviral agents. For example, certain studies suggest that modifications to the thiadiazole structure can enhance activity against viruses such as HIV and Hepatitis C. The compound's ability to inhibit viral replication at micromolar concentrations has been documented, with selectivity indices indicating low cytotoxicity to host cells .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as enzyme inhibitors. They can interact with viral polymerases or proteases, blocking critical steps in the viral life cycle.
  • Disruption of Cell Signaling : Some compounds modulate G-protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways involved in inflammation and immune responses .
  • Nucleophilic Attack : The electron-deficient nature of the thiadiazole ring makes it susceptible to nucleophilic attack, leading to modifications in target biomolecules that can disrupt their function .

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of thiadiazole derivatives:

  • Study on Antiviral Activity : A study published in MDPI highlighted that certain derivatives exhibited an EC50 value as low as 3.98 μM against HIV type 1, demonstrating significant antiviral potency .
  • Antimicrobial Evaluation : Another investigation reported that a series of thiadiazole compounds showed effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .

Data Table: Biological Activities of Thiadiazole Derivatives

Activity TypeCompound ExampleEC50/MIC ValuesReference
Antiviral5-(pyrrolidine-1-carbonyl)-...EC50 = 3.98 μM
AntimicrobialThiadiazole Derivative AMIC = 10 μg/mL
Enzyme InhibitionThiadiazole Derivative BIC50 = 9.19 μM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(pyrrolidine-1-carbonyl)-1,3,4-thiadiazol-2-amine?

  • The compound can be synthesized via cyclization reactions using thiosemicarbazide and carbonyl-containing precursors. For example, analogous thiadiazole derivatives are prepared by reacting carboxylic acids (e.g., pyridinecarboxylic acid) with thiosemicarbazide under thermal conditions (363 K for 6 hours), followed by crystallization from ethanol or acetone . Ultrasound-assisted methods are also effective, improving reaction efficiency by enhancing mixing and reducing reaction time . The pyrrolidine-carbonyl group can be introduced via post-synthetic modifications, such as coupling reactions with activated carbonyl intermediates .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • X-ray crystallography is critical for determining molecular conformation and hydrogen-bonding networks. For example, asymmetric units in related compounds show dihedral angles between thiadiazole and substituent rings (e.g., 18.2°–30.3°), with intermolecular N–H···N interactions stabilizing crystal packing .
  • Spectroscopy : NMR (¹H/¹³C) confirms proton environments and carbon frameworks, while IR identifies functional groups like NH₂ and C=O. UV-Vis and computational studies (DFT) predict electronic transitions and molecular orbital properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for thiadiazole cores .
  • Catalysts : Triethylamine facilitates cycloaddition reactions with chloroacetyl chloride, reducing side products .
  • Ultrasound assistance : Sonication reduces reaction time and improves yields by 15–20% compared to conventional heating .
  • Temperature control : Thermal reactions at 363 K optimize cyclization without decomposition .

Q. What strategies are employed to analyze the biological activity of thiadiazol-2-amine derivatives?

  • Enzyme inhibition assays : FRET-based methods measure inhibitory potency (e.g., IC₅₀ values) against targets like Sortase A, with reference inhibitors (e.g., 26 μM IC₅₀ for a related thiadiazole) providing benchmarks .
  • Molecular docking : Simulations predict binding interactions between the pyrrolidine-carbonyl group and enzyme active sites, guiding structure-activity relationship (SAR) studies .
  • In vitro testing : Antiparasitic and anticancer activities are evaluated via cell viability assays (e.g., against Trypanosoma cruzi or non-small lung carcinoma cells) .

Q. How do structural modifications at the pyrrolidine-carbonyl moiety affect the compound’s inhibitory potency?

  • Electron-withdrawing groups : Nitro or halogen substituents on the pyrrolidine ring enhance electrophilic reactivity, improving covalent binding to target enzymes .
  • Steric effects : Bulky substituents reduce activity by hindering access to hydrophobic enzyme pockets, as seen in reversed-sequence analogs with 38% inhibition vs. 95% for optimized derivatives .

Q. How can computational methods predict the electronic properties and reactivity of this compound?

  • DFT calculations : Optimize molecular geometry, compute frontier orbitals (HOMO/LUMO), and predict UV-Vis absorption maxima .
  • Molecular dynamics : Simulate stability in biological environments, such as interactions with lipid bilayers or protein targets .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Slow evaporation : Crystallization from acetone/ethanol yields suitable single crystals by allowing gradual lattice formation .
  • Hydrogen bonding : N–H···N interactions dominate packing; additives like triethylamine can suppress competing hydrogen-bond donors .

Q. How to resolve discrepancies in reported biological activities of thiadiazol-2-amine derivatives?

  • Assay standardization : Variability in IC₅₀ values (e.g., 12.5–200 μM) may arise from differences in substrate concentrations or enzyme sources. Cross-validation using reference compounds (e.g., 5-((C4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-amine) is critical .
  • Purity analysis : HPLC or LC-MS ensures compound integrity, as impurities from synthesis (e.g., unreacted thiosemicarbazide) can skew bioactivity results .

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